![molecular formula C20H19BrN2O2 B2863319 2-bromo-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851406-96-7](/img/structure/B2863319.png)
2-bromo-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
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Description
2-bromo-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, also known as BRD0705, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Cobalt-promoted Dimerization of Aminoquinoline Benzamides
A study by Grigorjeva and Daugulis (2015) presents a method for aminoquinoline-directed, cobalt-promoted dimerization of benzamides. This process, compatible with various functional groups, uses oxygen as a terminal oxidant and might provide a synthetic route relevant to derivatives of the compound in focus, indicating its potential in complex chemical synthesis processes (Grigorjeva & Daugulis, 2015).
Synthesis and Evaluation of Tetrahydroisoquinolinyl Benzamides for σ Receptors
Research into tetrahydroisoquinolinyl benzamides, such as the study by Xu, Lever, and Lever (2007), explores the synthesis and evaluation of these compounds as ligands for σ receptors. These findings highlight the therapeutic potential of structurally similar compounds in targeting σ receptors, which are of interest for their role in various neurological and psychiatric conditions (Xu, Lever, & Lever, 2007).
Antiviral and Cytotoxic Activities of Quinazolinone Derivatives
Selvam et al. (2010) investigated a series of quinazolinone derivatives for their antiviral activity against HIV, HSV, and vaccinia viruses. One of the compounds showed significant activity, suggesting that derivatives of 2-bromo-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide could be explored for antiviral properties, particularly against herpes simplex and vaccinia viruses (Selvam et al., 2010).
Intermolecular Interactions in Antipyrine-like Derivatives
A study by Saeed et al. (2020) on antipyrine derivatives, including bromo and chloro benzamides, provides insights into their synthesis, crystal structure, and interactions. This research, through X-ray characterization and DFT calculations, offers a foundation for understanding the structural and electronic properties of similar compounds, which is crucial for designing drugs with optimized pharmacokinetic and pharmacodynamic profiles (Saeed et al., 2020).
properties
IUPAC Name |
2-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-12-7-8-13(2)18-16(12)11-14(19(24)23-18)9-10-22-20(25)15-5-3-4-6-17(15)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPCSKYYPKVGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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